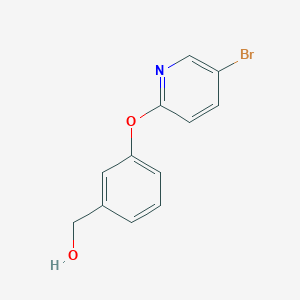
(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol is an organic compound that features a bromopyridine moiety linked to a phenylmethanol group via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine-2-ol and 3-hydroxybenzyl alcohol.
Etherification Reaction: The 5-bromopyridine-2-ol is reacted with 3-hydroxybenzyl alcohol in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the ether linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in the presence of a suitable solvent like ethanol or acetonitrile.
Major Products Formed
Oxidation: Formation of (3-((5-Bromopyridin-2-yl)oxy)phenyl)aldehyde or (3-((5-Bromopyridin-2-yl)oxy)benzoic acid.
Reduction: Formation of (3-((5-Pyridin-2-yl)oxy)phenyl)methanol.
Substitution: Formation of (3-((5-Aminopyridin-2-yl)oxy)phenyl)methanol or (3-((5-Thiopyridin-2-yl)oxy)phenyl)methanol.
Aplicaciones Científicas De Investigación
(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, or cellular assays.
Mecanismo De Acción
The mechanism of action of (3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The bromopyridine moiety can interact with the active site of the target protein, while the phenylmethanol group can enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- (3-((5-Chloropyridin-2-yl)oxy)phenyl)methanol
- (3-((5-Fluoropyridin-2-yl)oxy)phenyl)methanol
- (3-((5-Methylpyridin-2-yl)oxy)phenyl)methanol
Uniqueness
(3-((5-Bromopyridin-2-yl)oxy)phenyl)methanol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain biological targets compared to its chloro, fluoro, or methyl analogs.
Propiedades
Fórmula molecular |
C12H10BrNO2 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
[3-(5-bromopyridin-2-yl)oxyphenyl]methanol |
InChI |
InChI=1S/C12H10BrNO2/c13-10-4-5-12(14-7-10)16-11-3-1-2-9(6-11)8-15/h1-7,15H,8H2 |
Clave InChI |
ONMWKEMOOLJQOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
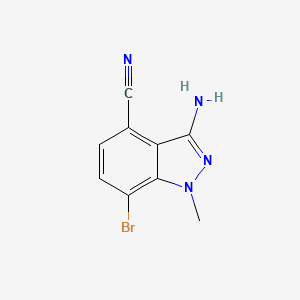
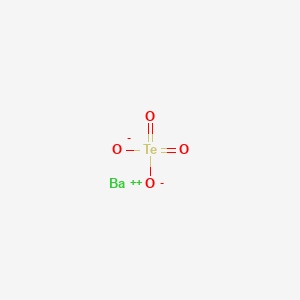
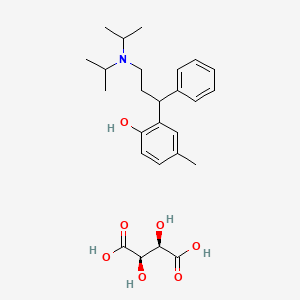
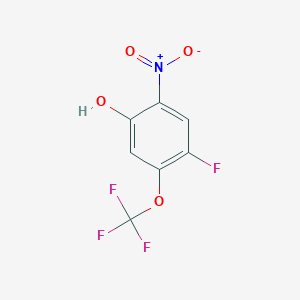
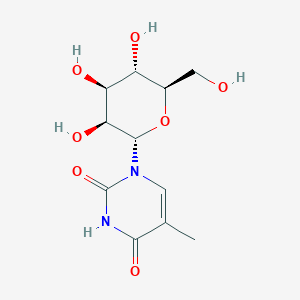

![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)
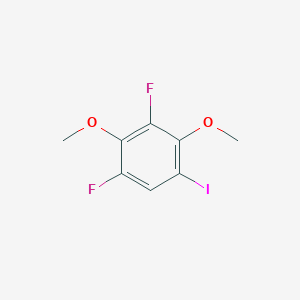
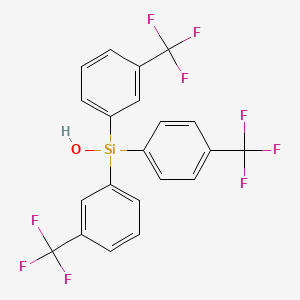
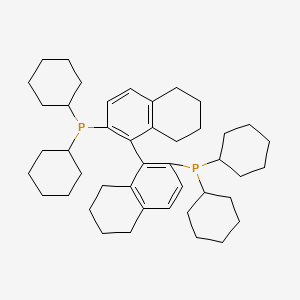
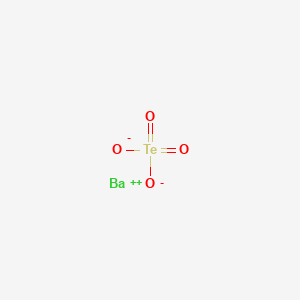
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)
